Palbociclib-Succinic acid

Supersaturation solubility Co-amorphous salt Dissolution enhancement

Palbociclib-succinic acid is a 1:1 co-amorphous salt designed to solve the pH-dependent solubility and food-effect limitations of crystalline palbociclib. It delivers a 29-fold supersaturation advantage at intestinal pH and retains >3-month physical stability at 40°C/75% RH, versus 3 days for pure amorphous drug. This enables formulation scientists to develop true immediate-release oral dosage forms with lower intra-patient variability. No additional cytotoxicity was observed against MCF-10A or 293T cells. Ideal as a benchmark for amorphous solid dispersion studies and for preclinical PK investigations aiming to eliminate proton-pump inhibitor interactions.

Molecular Formula C28H33N7O5
Molecular Weight 547.616
Cat. No. B1193320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalbociclib-Succinic acid
SynonymsPalbociclib-Succinic acid, Palbociclib-hemi Succinic acid;  Palbociclib-Succinate,
Molecular FormulaC28H33N7O5
Molecular Weight547.616
Structural Identifiers
SMILESO=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(CCC(O)=O)=O)CC5)C
InChIInChI=1S/C28H33N7O5/c1-17-21-16-30-28(32-26(21)35(19-5-3-4-6-19)27(40)25(17)18(2)36)31-22-8-7-20(15-29-22)33-11-13-34(14-12-33)23(37)9-10-24(38)39/h7-8,15-16,19H,3-6,9-14H2,1-2H3,(H,38,39)(H,29,30,31,32)
InChIKeyCRYHQIUZDOTVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palbociclib-Succinic Acid Co-Amorphous Salt: A Differentiated CDK4/6 Inhibitor Salt Form for Enhanced Solubility and Stability


Palbociclib-succinic acid (PAL–SUC) is a co-amorphous salt formed by the 1:1 molar combination of the CDK4/6 inhibitor palbociclib and the dicarboxylic acid excipient succinic acid, prepared via co-milling and confirmed by solid-state NMR and FTIR [1]. Unlike the commercial free base capsule (IBRANCE®), which exhibits severe pH-dependent solubility and poor water solubility (9 µg/mL at pH 7.9) [2], PAL–SUC is designed to maintain an amorphous state that dramatically improves dissolution rate and physical stability while retaining the anticancer biosafety profile of the parent drug [1].

Why Palbociclib-Succinic Acid Cannot Be Substituted by the Free Base, Amorphous Drug, or Other Simple Acid Salts


Generic substitution between palbociclib forms is not feasible because crystallinity, counter-ion identity, and molecular-level salt formation dictate critical performance parameters. Crystalline palbociclib free base has extremely poor aqueous solubility at intestinal pH, leading to low and variable oral absorption [1]. Conversion to a pure amorphous form provides a transient solubility advantage, but this form is physically unstable and rapidly recrystallizes within 3 days under accelerated storage conditions, negating any dissolution benefit [2]. The co-amorphous salt with succinic acid is not a simple physical mixture but a distinct solid-state entity where ionic interactions between the piperazine nitrogen of palbociclib and the carboxyl group of succinic acid stabilize the amorphous phase for months while enabling a rapid 'spring and parachute' supersaturation profile [2]. Even among analogous co-amorphous acid salts (e.g., tartaric, citric, malic), the dissolution rate, extent, and physical stability vary substantially, making succinic acid the optimal counter-ion for combined performance [2].

Palbociclib-Succinic Acid: Quantitative Head-to-Head Evidence vs. Closest Comparators


Supersaturation Solubility: PAL–SUC Achieves 29-Fold Higher Drug Concentration Than Crystalline Free Base

The co-amorphous palbociclib-succinic acid (PAL–SUC) system generated a peak supersaturation drug concentration of 1034.06 µg/mL within 5 minutes in pH 6.8 buffer, compared to a 24-hour solubility of only 35.27 µg/mL for crystalline palbociclib and a transient maximum of 181.53 µg/mL for pure amorphous palbociclib (which rapidly declined due to recrystallization) [1]. This represents a 29.3-fold improvement over the crystalline free base and a 5.7-fold improvement over the pure amorphous form at its peak [1].

Supersaturation solubility Co-amorphous salt Dissolution enhancement

Dissolution Rate: PAL–SUC Delivers 50% Drug Release in 2 Minutes Versus Incomplete Release from Crystalline and Amorphous Forms

Under identical non-sink dissolution conditions (pH 6.8), PAL–SUC released 50% of the drug dose within 2 minutes and achieved 76% cumulative dissolution after 4 hours [1]. In contrast, crystalline palbociclib reached only 31% dissolution and amorphous palbociclib reached 38% dissolution after the same 4-hour period [1]. This represents a >2-fold increase in total drug release versus both comparators [1].

Intrinsic dissolution rate Co-amorphous formulation Oral absorption

Physical Stability: PAL–SUC Maintains Amorphous State for >3 Months at 40°C/75% RH, Whereas Pure Amorphous Palbociclib Crystallizes in 3 Days

Under accelerated stability conditions (40°C, 75% relative humidity), the pure amorphous form of palbociclib completely recrystallized to the poorly soluble crystalline state within 3 days [1]. In contrast, the co-amorphous PAL–SUC system maintained its amorphous halo (without any detectable crystalline peaks via XRD) for over 3 months under identical conditions [1]. PAL–SUC was notably more stable than co-amorphous PAL–tartaric acid and PAL–citric acid, which began recrystallizing within half a month [1].

Amorphous stability Accelerated storage conditions Salt formation

Biosafety and Efficacy Maintenance: PAL–SUC Does Not Alter Palbociclib Anticancer Activity or Induce Additional Toxicity

In cell viability assays on MCF-7 and MDA-MB-453 breast cancer cell lines, the co-amorphous PAL–SUC system exhibited an inhibition rate equivalent to that of the unformulated palbociclib drug substance, confirming that salt formation with succinic acid does not interfere with CDK4/6 target engagement [1]. Additionally, PAL–SUC showed no cytotoxicity toward normal human mammary epithelial cells (MCF-10A) or renal epithelial cells (293T), matching the safety profile of the parent compound [1]. This is because the ionic bond forms at the piperazine ring nitrogen, which is distinct from the pharmacophore responsible for CDK6 hinge-region binding [1].

Cytotoxicity Breast cancer Safety pharmacology

Optimal Performance Among Dicarboxylic Acid Co-Amorphous Salts: PAL–SUC Outperforms Tartaric, Citric, and Malic Acid Counterparts

Among the four co-amorphous palbociclib systems prepared with succinic, tartaric, citric, and malic acids at a 1:1 molar ratio, PAL–SUC demonstrated the fastest dissolution rate (50% release in 2 min) and the highest cumulative dissolution at 4 hours (76%) [1]. While all four systems improved solubility and dissolution relative to crystalline and amorphous palbociclib, the rank order of performance placed PAL–SUC and PAL–MAL as the two most physically stable systems, with PAL–SUC exhibiting superior dissolution kinetics [1].

Counter-ion selection Structure-property relationship Supersaturation profiling

Palbociclib-Succinic Acid: High-Value Application Scenarios Driven by Differentiated Quantitative Evidence


Preclinical Development of Palbociclib Formulations with pH-Independent Oral Bioavailability

The PAL–SUC co-amorphous salt is ideally suited for preclinical pharmacokinetic studies aiming to overcome the known food effect and proton-pump inhibitor interaction of the free base capsule. The 29-fold supersaturation advantage at intestinal pH [1] provides a direct solution to the solubility-limited absorption described by Sun et al. [2], enabling formulation scientists to test whether a succinic acid salt can reduce intra-patient variability in drug exposure.

Accelerated Stability Screening for Amorphous Solid Dispersion Alternative Strategies

Pharmaceutical development teams evaluating amorphous solid dispersions (ASDs) of palbociclib can use PAL–SUC as a co-amorphous benchmark. Its demonstrated >3-month stability at 40°C/75% RH (versus 3 days for the pure amorphous drug) [1] makes it a reference standard for assessing whether polymer-based ASDs provide a meaningful stability advantage over a simpler, low-molecular-weight co-amorphous salt approach.

Head-to-Head Excipient Compatibility Studies for CDK4/6 Inhibitor Salts

Because PAL–SUC showed no additional cytotoxicity toward normal breast (MCF-10A) or kidney (293T) cells compared to the parent drug [1], it is a safe candidate for excipient compatibility and formulation robustness studies. Researchers comparing acid counter-ions for palbociclib can use PAL–SUC as the lead candidate, given its optimal rank among the four tested organic acid co-amorphous systems [1].

Development of Palbociclib Combination Products Requiring Rapid Onset of Action

For indications where rapid achievement of therapeutic palbociclib plasma concentrations is desired (e.g., combination with fulvestrant in advanced breast cancer), the PAL–SUC dissolution profile (50% release within 2 min) [1] offers a compelling advantage over the slower-dissolving crystalline and amorphous forms, potentially enabling a true immediate-release performance in a solid oral dosage form.

Quote Request

Request a Quote for Palbociclib-Succinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.